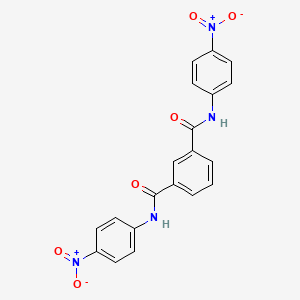![molecular formula C24H14BrN3O4 B11551142 4-bromo-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11551142.png)
4-bromo-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol is a complex organic compound that features a bromine atom, a naphthalene ring, a benzoxazole moiety, and a nitrophenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved by the condensation of 2-aminophenol with 2-naphthaldehyde under acidic conditions.
Nitration: The nitro group can be introduced via nitration using a mixture of concentrated sulfuric acid and nitric acid.
Schiff Base Formation: The final step involves the formation of the Schiff base by reacting the benzoxazole derivative with 4-bromo-2-hydroxybenzaldehyde under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and naphthalene moieties.
Reduction: Reduction of the nitro group to an amine is possible using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-bromo-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-bromo-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. The compound’s structure allows it to intercalate with DNA, potentially leading to anticancer effects by inhibiting DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-[(E)-{[2-(pyridin-2-yl)imino}methyl]phenol
- 4-bromo-2-[(E)-{[2-(quinolin-2-yl)imino}methyl]phenol
- 4-bromo-2-[(E)-{[2-(benzothiazol-2-yl)imino}methyl]phenol
Uniqueness
Compared to similar compounds, 4-bromo-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol stands out due to its unique combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .
Properties
Molecular Formula |
C24H14BrN3O4 |
|---|---|
Molecular Weight |
488.3 g/mol |
IUPAC Name |
4-bromo-2-[(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)iminomethyl]-6-nitrophenol |
InChI |
InChI=1S/C24H14BrN3O4/c25-18-10-17(23(29)21(11-18)28(30)31)13-26-19-7-8-22-20(12-19)27-24(32-22)16-6-5-14-3-1-2-4-15(14)9-16/h1-13,29H |
InChI Key |
PDHCVBKTVQLRGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(O3)C=CC(=C4)N=CC5=C(C(=CC(=C5)Br)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2-chlorophenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B11551062.png)

![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(4-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11551079.png)
![N-(2-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)furan-2-carboxamide](/img/structure/B11551081.png)
![N-(3-chlorophenyl)-3-[(2Z)-2-(4-hydroxybenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B11551086.png)
![O-{4-[(2-chlorophenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate](/img/structure/B11551091.png)
![N-({N'-[(E)-(3,5-Dibromo-2,4-dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11551098.png)
![4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B11551099.png)
![2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11551110.png)

![N'-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B11551121.png)
![5-{[(4-ethoxyphenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11551129.png)
![N-[2-(Benzylsulfanyl)-1-{N'-[(2E)-hexan-2-ylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide](/img/structure/B11551135.png)
![4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate](/img/structure/B11551138.png)
